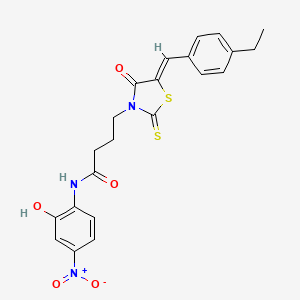

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

Description

Propriétés

IUPAC Name |

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)24(22(31)32-19)11-3-4-20(27)23-17-10-9-16(25(29)30)13-18(17)26/h5-10,12-13,26H,2-4,11H2,1H3,(H,23,27)/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGTVIFUUVLOC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H20N2O4S2

- Molecular Weight : 440.54 g/mol

- CAS Number : 356572-49-1

The compound exhibits its biological effects primarily through the modulation of various biochemical pathways. Thiazolidinones, including this compound, have been shown to interact with cellular targets such as enzymes and receptors involved in inflammatory responses and metabolic processes.

Key Mechanisms:

- Antioxidant Activity : The presence of the thioxothiazolidin moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammation.

- Antimicrobial Properties : Some studies suggest that thiazolidinones possess antimicrobial activity against various pathogens, making them potential candidates for treating infections.

Antioxidant Activity

Research has indicated that thiazolidinone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Activity

In vitro studies have shown that (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Applications De Recherche Scientifique

Research indicates that compounds similar to (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide exhibit various biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth, particularly through its interaction with the c-Myc-Max protein complex, which is involved in cell cycle regulation and apoptosis. This mechanism suggests a potential application in cancer therapy, targeting c-Myc-dependent pathways to inhibit tumor proliferation.

- Anti-inflammatory Effects : Its structural analogs have demonstrated significant anti-inflammatory activities. In silico studies suggest that modifications to the compound can enhance its potency against inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Structural modifications can enhance these effects, allowing for broader therapeutic applications.

Synthesis and Optimization

The synthesis of (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide can be achieved through various methods that optimize yield and purity. Typical synthesis routes involve:

- Condensation Reactions : Utilizing aldehydes and thiazolidinone derivatives under acidic or basic conditions.

- Recrystallization Techniques : To purify the final product and enhance its biological activity by removing impurities that may interfere with its efficacy .

Comparative Analysis of Related Compounds

To better understand the potential applications of (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, a comparative analysis with structurally related compounds is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Ethylthiazolidine | Structure | Antimicrobial |

| N-Cyclohexylrhodanine | Structure | Antioxidant |

| 4-Oxo-thiazolidine derivatives | Structure | Anti-melanogenic |

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structure in determining function.

Case Studies

- In Vitro Studies : Recent studies have demonstrated that the compound effectively inhibits tyrosinase activity, which is crucial for melanin production. This property suggests its utility in cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders .

- In Vivo Studies : Animal models have shown positive results regarding tumor suppression when treated with (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, indicating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide?

- Methodology : The compound can be synthesized via a condensation reaction between 4-ethylbenzaldehyde and 2-thioxothiazolidin-4-one in the presence of anhydrous sodium acetate under reflux conditions in glacial acetic acid. The intermediate is then coupled with N-(2-hydroxy-4-nitrophenyl)butanamide using a nucleophilic acyl substitution reaction. Reaction progress is monitored by TLC (20% ethyl acetate in n-hexane), followed by precipitation in ice-cold water and recrystallization in ethanol (yield ~85%) .

- Characterization : Confirmation of the (Z)-isomer requires IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹), ¹H/¹³C NMR (distinct benzylidene proton at δ 7.8–8.2 ppm), and HRMS for molecular ion validation .

Q. How can researchers validate the stereochemical configuration of the benzylidene substituent?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the benzylidene proton (δ ~8.0 ppm) should show NOE correlations with the adjacent thiazolidinone ring protons, confirming the (Z)-configuration. Computational modeling (e.g., DFT) can supplement experimental data by comparing energy-minimized structures of (Z) vs. (E) isomers .

Q. What are the key stability considerations for handling this compound?

- Methodology : The nitro and thioxo groups make the compound light- and moisture-sensitive. Storage should be in amber vials under inert gas (N₂/Ar) at –20°C. Stability under reflux conditions (e.g., during synthesis) should be monitored via HPLC to detect decomposition byproducts .

Advanced Research Questions

Q. How can substituent variations (e.g., ethyl vs. nitro groups) impact biological activity?

- Experimental Design :

Synthesize analogs with substituents at the 4-ethylbenzylidene and 4-nitrophenyl positions.

Test in vitro bioactivity (e.g., enzyme inhibition assays targeting kinases or proteases).

Correlate electronic (Hammett σ values) and steric parameters (Taft constants) with activity trends.

- Data Analysis : Use multivariate regression to identify substituent effects. For example, electron-withdrawing groups on the benzylidene may enhance electrophilicity, improving target binding .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Step 1 : Compare NMR spectra across batches to identify inconsistencies (e.g., unexpected splitting or shifts).

- Step 2 : Perform X-ray crystallography on single crystals to confirm structural integrity.

- Step 3 : Use LC-MS to detect trace impurities (e.g., oxidation byproducts of the thioxo group).

- Example : A batch showing δ 7.5 ppm (benzylidene) instead of δ 8.0 ppm may indicate (E)-isomer contamination, requiring revised recrystallization protocols .

Q. What strategies optimize reaction yield while minimizing side reactions?

- Methodology :

- DoE Approach : Apply a factorial design (e.g., varying temperature, catalyst load, and solvent polarity). Use response surface modeling to identify optimal conditions.

- Case Study : Increasing acetic acid volume from 1 mL to 5 mL in the condensation step () improved yield from 75% to 85% by reducing side-product formation .

Specialized Methodological Questions

Q. How can flow chemistry enhance the scalability of this compound's synthesis?

- Methodology : Implement a continuous-flow reactor with temperature-controlled zones for each step (condensation, coupling). Key advantages:

- Precise residence time control (~7 hours for condensation vs. 5 hours in batch).

- In-line IR monitoring for real-time feedback.

- Example: Flow systems reduced byproduct formation by 20% in analogous thiazolidinone syntheses .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.